![molecular formula C8H12O3 B14734447 1,6-Dioxaspiro[4.5]decan-2-one CAS No. 4744-44-9](/img/structure/B14734447.png)
1,6-Dioxaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dioxaspiro[4.5]decan-2-one is an organic compound characterized by a spirocyclic structure containing two oxygen atoms in a six-membered ring fused to a five-membered lactone ring. This compound is notable for its unique structural motif, which is found in various natural products and synthetic analogs. It is often used as a building block in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dioxaspiro[4.5]decan-2-one can be synthesized through several methods. One efficient method involves the stereoselective construction from sugar-derived spirocyclopropane carboxylic acids. This process includes a one-pot ring-opening and cyclization reaction . Another method involves the reaction of its precursor compound with an oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include recrystallization and purification steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,6-Dioxaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of spiroketals, while reduction can yield various spirocyclic alcohols .
Scientific Research Applications
1,6-Dioxaspiro[4.5]decan-2-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1,6-Dioxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1,6-Dioxaspiro[4.5]decan-2-one can be compared with other similar compounds, such as:
1,6,9-Tri-oxaspiro[4.5]decanes: These compounds have an additional oxygen atom in the pyran portion, leading to different biological activities and applications.
1,4-Dioxaspiro[4.5]decan-2-one: This compound has a similar spirocyclic structure but differs in the position of the oxygen atoms, affecting its reactivity and applications.
Spiro[4.5]decan-2-one: This compound lacks the oxygen atoms in the ring, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and potential for diverse applications.
Properties
CAS No. |
4744-44-9 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,10-dioxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C8H12O3/c9-7-3-5-8(11-7)4-1-2-6-10-8/h1-6H2 |
InChI Key |
YFVHVXQMVVESQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2(C1)CCC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy-](/img/structure/B14734370.png)
![[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate](/img/structure/B14734372.png)
![[(4-Acetyloxyphenyl)-propanoyloxymethyl] propanoate](/img/structure/B14734384.png)
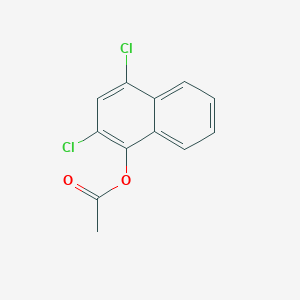
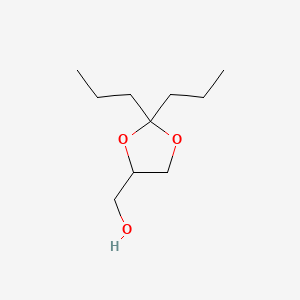
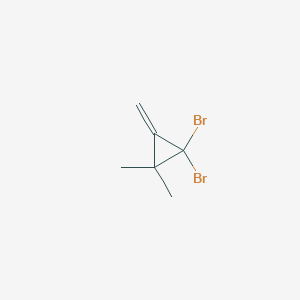
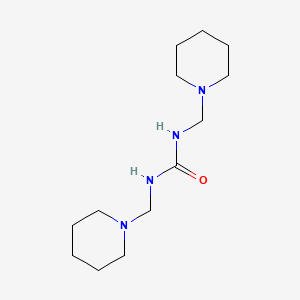
![methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate](/img/structure/B14734419.png)
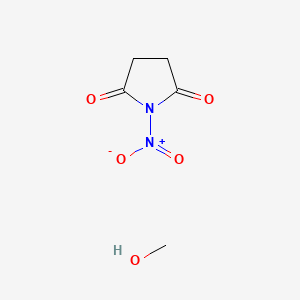


![n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine](/img/structure/B14734437.png)
![Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate](/img/structure/B14734440.png)

